4-(1,3-benzoxazol-2-yl)-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
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Overview
Description
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-ethoxyphenyl)methanimine is a complex organic compound that features a benzoxazole ring and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-ethoxyphenyl)methanimine typically involves a multi-step process The initial step often includes the formation of the benzoxazole ring, which can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-ethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-ethoxyphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic applications.
Mechanism of Action
The mechanism of action of (E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-ethoxyphenyl)methanimine involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes or receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-ethoxyphenyl)methanimine is unique due to its specific structural features, such as the combination of a benzoxazole ring and an ethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H18N2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H18N2O2/c1-2-25-19-13-7-16(8-14-19)15-23-18-11-9-17(10-12-18)22-24-20-5-3-4-6-21(20)26-22/h3-15H,2H2,1H3 |
InChI Key |
OMTYVEKILVCRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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